

# X-ray crystallographic data of 2-(aryloxy)-3nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(2,5-Dimethylphenoxy)-3nitropyridine

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A comprehensive analysis of the X-ray crystallographic data of 2-(aryloxy)-3-nitropyridine derivatives reveals key structural insights relevant to researchers, scientists, and drug development professionals. This guide provides a comparative overview of their molecular geometries, crystal packing, and the experimental protocols for their synthesis and structural determination.

### **Comparative Crystallographic Data**

The solid-state structures of 2-(aryloxy)-3-nitropyridine derivatives are influenced by the nature and position of substituents on the aryloxy moiety. A comparison of the crystallographic data for a series of these compounds, alongside the common precursor 2-chloro-3-nitropyridine, highlights these structural variations.



Comp ound	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z
2- Chloro -3- nitropy ridine	C₅H₃C IN₂O₂	Monoc linic	P21/n	7.613( 1)	12.232 (2)	7.716( 1)	118.48 5(2)	631.5( 2)	4
2-(2- Metho xyphe noxy)- 3- nitropy ridine[ 1]	C12H10 N2O4	Monoc linic	P21/n	7.5017 (7)	7.1542 (6)	20.636 9(18)	91.878 (1)	1106.9 6(17)	4
2-(4- Metho xyphe noxy)- 3- nitropy ridine	C12H10 N2O4	Orthor hombi c	Pbca	7.4737 (10)	12.812 8(17)	24.529 (3)	90	2348.8 (5)	8

Table 1: Comparison of Unit Cell Parameters for 2-(aryloxy)-3-nitropyridine Derivatives and a Precursor.

Key molecular geometry parameters, such as the dihedral angle between the pyridine and phenoxy rings and the twist of the nitro group, are crucial for understanding the conformational preferences of these molecules.



Compound	Dihedral Angle (Pyridine- Phenoxy) (°)	Nitro Group Twist Angle (°)
2-Chloro-3-nitropyridine	N/A	38.5(2)
2-(2-Methoxyphenoxy)-3- nitropyridine[1]	86.63(6)	-6.45(19)
2-(4-Methoxyphenoxy)-3- nitropyridine	86.69(11)	-26.1(3)

Table 2: Comparison of Key Torsional Angles in 2-(aryloxy)-3-nitropyridine Derivatives.

### **Experimental Protocols**

General Synthesis of 2-(aryloxy)-3-nitropyridine Derivatives:

A common method for the synthesis of these compounds involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a corresponding phenol.[1]

- To a solution of the desired phenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.1 eq.) is added portion-wise at 0 °C.
- The mixture is stirred at room temperature for a designated period to allow for the formation of the phenoxide.
- 2-Chloro-3-nitropyridine (1.0 eq.) is then added to the reaction mixture.
- The reaction is heated to a temperature ranging from 60 to 100 °C and monitored by thinlayer chromatography (TLC) until completion.
- Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 2-(aryloxy)-3-nitropyridine derivative.

Single-Crystal X-ray Diffraction Analysis:

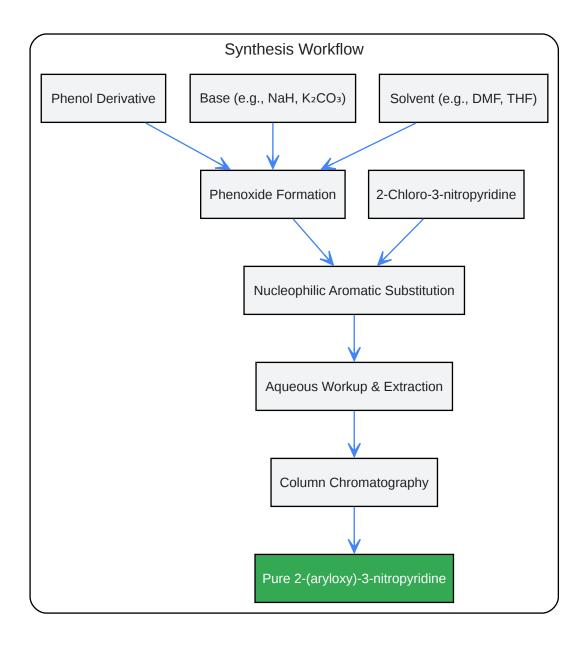
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

- A selected single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
- The collected data is processed, including integration of the reflection intensities and absorption correction.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

### **Visualizations**

The following diagrams illustrate the general workflow for the synthesis and structural analysis of 2-(aryloxy)-3-nitropyridine derivatives.

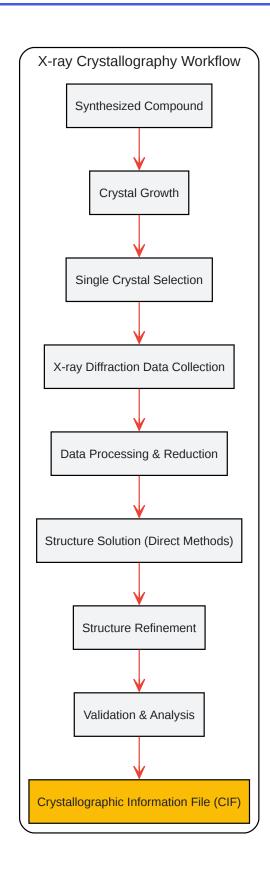




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Caption: Synthetic workflow for 2-(aryloxy)-3-nitropyridine derivatives.





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Caption: General workflow for small molecule X-ray crystallography.



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### References

- 1. researchgate.net [researchgate.net]
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